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molecular formula C11H14N2O3 B8369243 Pyridin-3-yl 4-hydroxypiperidine-1-carboxylate

Pyridin-3-yl 4-hydroxypiperidine-1-carboxylate

Cat. No. B8369243
M. Wt: 222.24 g/mol
InChI Key: WFIBOXFTXWXGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207199B2

Procedure details

To a mixture of pyridin-3-yl 4-hydroxypiperidine-1-carboxylate (300 mg), 5-phenyl-1H-tetrazole (217 mg), triphenyl phosphine (460 mg), and THF (3 mL) was added dropwise a 2.2 M solution of diethyl azodicarboxylate in toluene (0.8 mL), followed by stirring at room temperature overnight. The reaction liquid was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 90/10), and purified again by silica gel column chromatography (hexane/ethyl acetate=70/30 to 0/100). To the purified product was added hexane/ethyl acetate, followed by stirring, and then the resulting solid was collected by filtration and dried to obtain pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate (250 mg) as a colorless solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:9])[CH2:4][CH2:3]1.[C:17]1([C:23]2[NH:27][N:26]=[N:25][N:24]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1(C)C=CC=CC=1.C1COCC1>[C:17]1([C:23]2[N:24]=[N:25][N:26]([CH:2]3[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]4[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=4)=[O:9])[CH2:4][CH2:3]3)[N:27]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC=1C=NC=CC1
Name
Quantity
217 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=NN1
Name
Quantity
460 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 90/10)
CUSTOM
Type
CUSTOM
Details
purified again by silica gel column chromatography (hexane/ethyl acetate=70/30 to 0/100)
ADDITION
Type
ADDITION
Details
To the purified product was added hexane/ethyl acetate
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=NN(N1)C1CCN(CC1)C(=O)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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